
Imidazolidinetrione, dipropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazolidinetrione, dipropyl- is a chemical compound with the molecular formula C9H14N2O3 and a molecular weight of 198.2191 g/mol . It belongs to the class of imidazolidinetriones, which are derivatives of imidazolidine. These compounds are characterized by a five-membered ring structure containing two nitrogen atoms and three carbon atoms, with three carbonyl groups attached to the ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Imidazolidinetrione, dipropyl- can be synthesized through the condensation reaction of 1,2-diamines with aldehydes. The reaction typically involves the use of a base catalyst to facilitate the formation of the imidazolidine ring . The reaction conditions often include mild temperatures and the presence of solvents such as ethanol or methanol to dissolve the reactants and promote the reaction.
Industrial Production Methods: In industrial settings, the production of imidazolidinetrione, dipropyl- may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The final product is usually purified through recrystallization or chromatography techniques to obtain a high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions: Imidazolidinetrione, dipropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming imidazolidine alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of substituted imidazolidinetriones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Imidazolidinone derivatives.
Reduction: Imidazolidine alcohols.
Substitution: Substituted imidazolidinetriones with various functional groups.
Wissenschaftliche Forschungsanwendungen
Imidazolidinetrione, dipropyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Wirkmechanismus
The mechanism of action of imidazolidinetrione, dipropyl- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other weak interactions with enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2,4,5-imidazolidinetrione: Similar in structure but with a methyl group instead of dipropyl groups.
Hydantoin: A related compound with a similar ring structure but different functional groups.
2,5-Oxazolidinedione: Another heterocyclic compound with a similar ring structure but containing oxygen atoms instead of nitrogen.
Uniqueness: Imidazolidinetrione, dipropyl- is unique due to its specific substitution pattern with dipropyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering distinct properties compared to its analogs.
Eigenschaften
CAS-Nummer |
21036-96-4 |
|---|---|
Molekularformel |
C9H14N2O3 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
1,3-dipropylimidazolidine-2,4,5-trione |
InChI |
InChI=1S/C9H14N2O3/c1-3-5-10-7(12)8(13)11(6-4-2)9(10)14/h3-6H2,1-2H3 |
InChI-Schlüssel |
GFNNBLORESRJGK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(=O)C(=O)N(C1=O)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



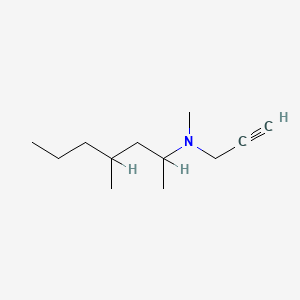

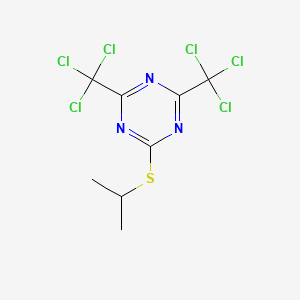
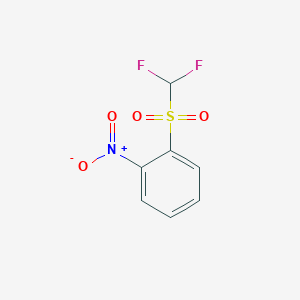


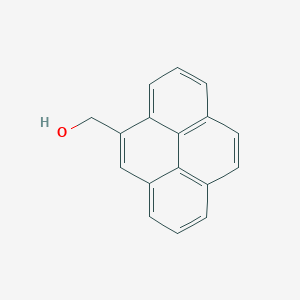
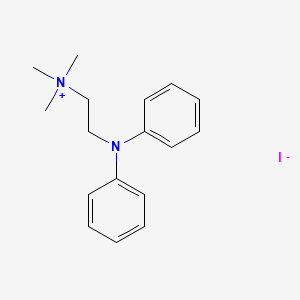
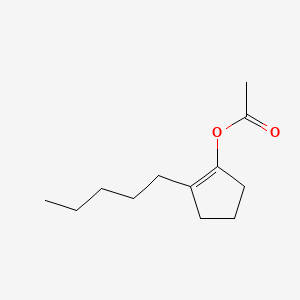
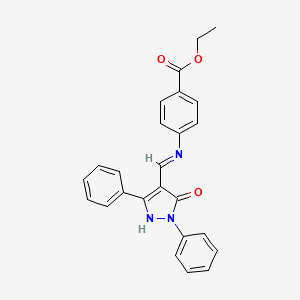
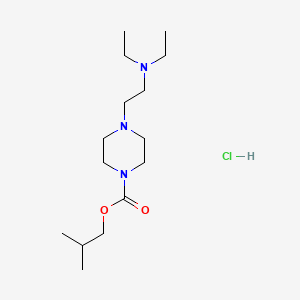
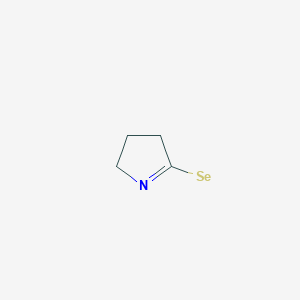
![[(2R,4aR,4bS,6aR,7S,10aR,10bS,12aS)-2,4a,6a,7,10b,12a-Hexamethyloctadecahydrochrysen-2-yl]acetic acid](/img/structure/B14702167.png)
